molecular formula C17H16O3 B6297117 (2E)-3-(2,5-Dimethoxyphenyl)-1-phenylprop-2-en-1-one CAS No. 219298-71-2

(2E)-3-(2,5-Dimethoxyphenyl)-1-phenylprop-2-en-1-one

Cat. No. B6297117
CAS RN: 219298-71-2
M. Wt: 268.31 g/mol
InChI Key: CFTGFQGJNBMNFR-CSKARUKUSA-N
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Description

“(2E)-3-(2,5-Dimethoxyphenyl)-1-phenylprop-2-en-1-one” is a chalcone derivative. Chalcones are aromatic ketones that form the central core for a variety of important biological compounds. They contribute to a wide spectrum of biological activities such as anticancer, anti-inflammatory, and antimicrobial activities .


Chemical Reactions Analysis

Chalcones are known to undergo a variety of chemical reactions, including cyclization and addition reactions, due to the presence of the reactive α,β-unsaturated carbonyl system .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. For chalcones, these properties can be influenced by the nature and position of substituents on the aromatic rings .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Processes : Research has shown the synthesis and characterization of various compounds structurally related to (2E)-3-(2,5-Dimethoxyphenyl)-1-phenylprop-2-en-1-one. For instance, Tayade and Waghmare (2016) conducted studies on isomerization and characterization of related compounds, providing insights into their structural properties (Tayade & Waghmare, 2016).

Crystallography and Molecular Structure

  • Crystal Structure Analysis : Significant research has been done on the crystal structures of compounds similar to (2E)-3-(2,5-Dimethoxyphenyl)-1-phenylprop-2-en-1-one. This includes studies by Gomes et al. (2020), who examined crystal structures and interactions in similar chalcone derivatives, providing valuable information about their molecular geometry and intermolecular interactions (Gomes et al., 2020).

Nonlinear Optical Properties

  • Optical Studies : The nonlinear optical properties of related compounds have been extensively studied. Henari and Asiri (2011) investigated the nonlinear refractive index and absorption coefficient of similar compounds, suggesting their potential use in optical devices (Henari & Asiri, 2011).

Spectroscopy and Photophysical Properties

  • Vibrational and Photophysical Analysis : Studies by Mary et al. (2015) and Sharafudeen et al. (2009) on related compounds have provided insights into their vibrational wavenumbers, hyperpolarizability, and photophysical properties, highlighting their potential applications in various scientific fields (Mary et al., 2015), (Sharafudeen et al., 2009).

Antioxidant Activity

  • Biological Properties and Antioxidant Activity : The antioxidant activity of certain chalcone derivatives has been evaluated, as seen in the work of Sulpizio et al. (2016), indicating potential applications in pharmacology and medicine (Sulpizio et al., 2016).

Mechanism of Action

The mechanism of action of chalcones depends on their biological activity. For instance, some chalcones exhibit anticancer activity by inhibiting key enzymes involved in cancer progression .

Safety and Hazards

The safety and hazards associated with a specific compound depend on its structure and biological activity. Some chalcones have been found to be cytotoxic, while others are considered safe .

properties

IUPAC Name

(E)-3-(2,5-dimethoxyphenyl)-1-phenylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O3/c1-19-15-9-11-17(20-2)14(12-15)8-10-16(18)13-6-4-3-5-7-13/h3-12H,1-2H3/b10-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFTGFQGJNBMNFR-CSKARUKUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C=CC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)OC)/C=C/C(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-(2,5-Dimethoxyphenyl)-1-phenylprop-2-en-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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